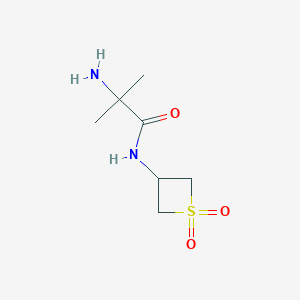
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide is a chemical compound with a unique structure that includes an amino group, a dioxidothietan ring, and a methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide involves multiple steps. One common method includes the reaction of a suitable amine with a substituted anthranilic acid or anthranilic amide. The process typically involves the following steps :
Formation of Intermediate Compounds: The initial step involves the reaction of a compound of formula (VII) with a compound of formula (X) to obtain a compound of formula (VI).
Oxidation: The intermediate compound (VI) is then oxidized using a suitable oxidizing agent and acid to form a compound of formula (V).
Conversion: The oxidized compound (V) is converted into the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide: Unique due to its dioxidothietan ring.
2-Amino-2-methylpropanamide: Lacks the dioxidothietan ring, making it less reactive in certain contexts.
N-(1,1-Dioxidothietan-3-yl)-2-methylpropanamide: Missing the amino group, affecting its chemical properties.
Uniqueness
The presence of the dioxidothietan ring in this compound distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C7H14N2O3S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-amino-N-(1,1-dioxothietan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,8)6(10)9-5-3-13(11,12)4-5/h5H,3-4,8H2,1-2H3,(H,9,10) |
Clave InChI |
CEYGCSNLEVBMMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC1CS(=O)(=O)C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















